5-Bromo-2-imino-6-methylidenequinazolin-4-one
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Overview
Description
5-Bromo-2-imino-6-methylidenequinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-imino-6-methylidenequinazolin-4-one typically involves the bromination of anthranilic acid followed by cyclization. One common method involves the reaction of 5-bromoanthranilic acid with isonictinoly chloride in the presence of acetic anhydride . The resulting intermediate undergoes further reactions to form the desired quinazolinone derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, including amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products:
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of amino- and thiol-substituted quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-imino-6-methylidenequinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and inhibiting DNA synthesis .
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds like 6-bromo-2-(4-pyridyl)-quinazolin-4-one share structural similarities and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are often compared with quinazolinones.
Uniqueness: 5-Bromo-2-imino-6-methylidenequinazolin-4-one stands out due to its unique bromine substitution, which enhances its reactivity and potential biological activities.
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
5-bromo-2-imino-6-methylidenequinazolin-4-one |
InChI |
InChI=1S/C9H6BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H2,(H2,11,13,14) |
InChI Key |
GEKAKXWRMZONFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=NC(=N)NC(=O)C2=C1Br |
Origin of Product |
United States |
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